Product packaging for Butyl acetyl ricinoleate(Cat. No.:CAS No. 140-04-5)

Butyl acetyl ricinoleate

Cat. No.: B093523
CAS No.: 140-04-5
M. Wt: 396.6 g/mol
InChI Key: BEWFIPLBFJGWSR-AONZOJHOSA-N
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Description

Contextualization within Bio-based Chemicals and Derivatives

Butyl acetyl ricinoleate (B1264116) is an ester derived from ricinoleic acid, which is the primary fatty acid found in castor oil, an extract from the seeds of the Ricinus communis plant. cymitquimica.comverifiedmarketresearch.com As a derivative of a renewable vegetable oil, it is a prominent example of a bio-based chemical. The increasing global emphasis on sustainability and the desire to find environmentally sound alternatives to petroleum-based products have spurred research and development in the field of oleochemicals, with castor oil derivatives being of particular interest. iastate.edu

The compound is recognized as a bio-based plasticizer and biolubricant. chemicalbook.combossgoo.comchemicalbook.com The market for ricinoleic acid and its derivatives has seen steady growth, a trend that is largely attributed to the industrial shift towards bio-based and environmentally friendly products. verifiedmarketresearch.comchemicalbull.commarketresearchfuture.com This shift is driven by both consumer demand and regulatory advocacy for greener chemical solutions. verifiedmarketresearch.com Butyl acetyl ricinoleate's position as a value-added product from a natural, non-food crop feedstock places it at the center of ongoing efforts to develop a sustainable chemical industry.

Evolution of Research Interests in Ricinoleic Acid Esters

Historically, research interest in ricinoleic acid esters can be traced back several decades, with early patents from the 1940s documenting their use as lubricants and as plasticizers for polymers like polyvinyl chloride (PVC). google.comgoogle.comgoogle.com The primary goal of this research has been to leverage the unique structure of ricinoleic acid to create high-performance additives.

Over the years, the focus of the research has expanded and diversified. Key areas of investigation for ricinoleic acid esters include:

Plasticizers: A significant body of research has been dedicated to evaluating ricinoleic acid esters as primary and secondary plasticizers for various polymers, including nitrocellulose, ethyl cellulose (B213188), and polyvinyl butyral. traquisa.comchemicaladditive.com These esters are known to impart flexibility, particularly at low temperatures. traquisa.comemerald.com

Lubricants: Their superior lubricity and oxidation resistance have made them attractive candidates for biolubricants. iastate.educhemicalbull.com

Cosmetics and Personal Care: Due to their emollient and moisturizing properties, these esters are valuable ingredients in cosmetic formulations. cymitquimica.comchemicalbull.com

Antimicrobial and Emulsifying Agents: More recent studies have explored the antimicrobial activity and emulsifying capabilities of modified ricinoleic acid esters, indicating potential for new applications. aip.orgui.ac.id

The evolution of research reflects a continuous effort to modify and functionalize ricinoleic acid to meet the demands of various high-value applications, moving from basic synthesis to performance optimization. iastate.eduresearchgate.net

Current State of Academic Inquiry on this compound

Current academic and industrial research on this compound is focused on refining its synthesis, characterizing its properties, and expanding its application scope. The synthesis of this compound involves the esterification of ricinoleic acid with butanol and the acetylation of the hydroxyl group. Research efforts are directed towards optimizing these reaction conditions, including the use of different catalysts like enzymes (lipases) or traditional acid catalysts, to achieve high yields and purity.

A significant area of contemporary inquiry is its performance as a plasticizer. Studies show that this compound is highly efficient for nitrocellulose lacquers, imparting good permanence, high gloss, and resistance to cold cracking. chemicaladditive.comemerald.com It is also noted for its compatibility with PVC and other thermoplastic chlorides, providing softness and brightness to the finished products. traquisa.com

The physical properties of this compound and related esters are a central focus of recent studies, with researchers documenting key parameters to determine their suitability for specific applications. researchgate.netresearchgate.net Some of these properties are detailed in the table below.

PropertyValueReference
Molecular Formula C₂₄H₄₄O₄
Molecular Weight 396.6 g/mol nih.gov
Boiling Point 200°C (at 101,325 Pa) chemicalbook.com
Density 0.931 g/cm³ (at 20°C) chemicalbook.com
Pour Point -32°C chemicalbook.com
Refractive Index 1.4555 chemicalbook.com
Flash Point 395°F (approximately 201.7°C) chemicalbook.com

Furthermore, the investigation into its potential as a biolubricant continues to be a pertinent research topic, driven by its positive environmental degradation characteristics. chemicalbook.comchemicalbook.com Studies comparing its lubricity and viscosity to other esters have highlighted its potential in this field. iastate.edu Research has also touched upon its microbiological degradation, which is a crucial aspect of its environmental profile as a bio-based chemical. asm.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44O4 B093523 Butyl acetyl ricinoleate CAS No. 140-04-5

Properties

IUPAC Name

butyl (Z,12R)-12-acetyloxyoctadec-9-enoate
Source PubChem
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InChI

InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BEWFIPLBFJGWSR-AONZOJHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O4
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30883328
Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Molecular Weight

396.6 g/mol
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CAS No.

140-04-5
Record name Butyl acetyl ricinoleate
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Record name Butyl acetyl ricinoleate
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Record name 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)-
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Record name Butyl O-acetylricinoleate
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Record name BUTYL ACETYL RICINOLEATE
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Synthetic Methodologies and Process Optimization

Conventional Esterification Routes

The traditional synthesis of esters like butyl acetyl ricinoleate (B1264116) typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. This method, while effective, often requires high temperatures and can lead to the formation of byproducts, necessitating extensive purification steps.

Acid-Catalyzed Synthesis from Ricinoleic Acid and Butanol

The primary conventional method for synthesizing butyl ricinoleate, the precursor to butyl acetyl ricinoleate, is through the acid-catalyzed esterification of ricinoleic acid with butanol. Ricinoleic acid is the major fatty acid component of castor oil. The subsequent step involves the acetylation of the hydroxyl group on the ricinoleic acid backbone to yield this compound.

In a typical procedure, ricinoleic acid is reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed during the esterification, often through azeotropic distillation. Following the formation of butyl ricinoleate, acetic anhydride (B1165640) is introduced to acetylate the secondary hydroxyl group, yielding the final product.

Investigation of Reaction Conditions and Parameters

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often investigated include the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time.

Table 1: Investigated Parameters in Acid-Catalyzed Esterification

ParameterRange/Conditions InvestigatedExpected Impact on Reaction
Molar Ratio (Butanol:Ricinoleic Acid) 1:1 to 5:1Higher alcohol ratios can shift the equilibrium towards the product side, increasing yield.
Catalyst Concentration 0.5% to 5% (w/w of ricinoleic acid)Higher catalyst concentration can increase the reaction rate but may also lead to side reactions and color formation.
Reaction Temperature 100°C to 140°CHigher temperatures increase the reaction rate but can also promote dehydration and other side reactions.
Reaction Time 2 to 8 hoursLonger reaction times generally lead to higher conversion but can also result in product degradation.

Studies have shown that an optimal balance of these parameters is necessary to achieve high conversion rates while minimizing the formation of impurities. For instance, a study on the esterification of ricinoleic acid with butanol using sulfated zirconia catalysts demonstrated high conversions at 110 °C. researchgate.net

Purification Techniques for Enhanced Purity

The crude product from conventional synthesis often contains unreacted starting materials, catalyst residues, and byproducts. Therefore, purification is a critical step to obtain high-purity this compound. Common purification techniques include:

Neutralization: Washing the crude product with a basic solution (e.g., sodium bicarbonate) to remove the acid catalyst.

Washing: Using water to remove any remaining salts and water-soluble impurities.

Distillation: Vacuum distillation is frequently employed to separate the desired ester from lower and higher boiling point impurities. google.com Pure methyl acetyl ricinoleate, a related compound, distills at approximately 195°C under a pressure of 1-2 mm Hg. google.comgoogle.com

Chromatography: Column chromatography can be used for further purification to achieve very high purity levels, although it is more common on a laboratory scale.

Enzymatic Synthesis Approaches

In recent years, enzymatic synthesis has emerged as a promising alternative to conventional chemical methods. This "green" approach utilizes lipases as biocatalysts, offering several advantages, including milder reaction conditions, higher specificity, and reduced byproduct formation. researchgate.netum.es

Lipase-Catalyzed Esterification

Lipases (EC 3.1.1.3) are enzymes that can catalyze the esterification of fatty acids and alcohols in non-aqueous or low-water environments. researchgate.net The synthesis of this compound can be achieved in a two-step enzymatic process or a one-pot reaction. In the two-step approach, ricinoleic acid is first esterified with butanol, followed by the acetylation of the hydroxyl group using an acyl donor, both steps being catalyzed by a lipase (B570770).

Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the economic feasibility of the process. um.es Novozym® 435, an immobilized lipase from Candida antarctica B, is a commonly used biocatalyst for such reactions due to its high activity and stability. researchgate.netmdpi.com

Characterization of Enzyme Specificity and Efficiency

The efficiency and specificity of the lipase are critical for a successful enzymatic synthesis. Different lipases exhibit varying degrees of specificity towards the chain length of the fatty acid and the alcohol, as well as regioselectivity.

Table 2: Lipases Investigated for Ricinoleic Acid Esterification

Lipase SourceSpecificity/SelectivityReference
Candida antarctica B (CALB)High activity in esterification and polymerization of ricinoleic acid. researchgate.netmdpi.com
Rhizomucor miehei1,3-positional selectivity. mdpi.com
Geotrichum candidumHigh specificity towards cis-9 monounsaturated fatty acids. google.comgoogle.com
Pseudomonas cepaciaInvestigated for esterification of 2-monoricinolein. nih.gov
Rhizopus oryzaeInvestigated for methanolysis and esterification of ricinolein derivatives. nih.gov

Research has shown that lipases like the one from Geotrichum candidum exhibit high specificity for certain types of fatty acids, which can be exploited for selective esterification. google.comgoogle.com The efficiency of the enzymatic reaction is influenced by factors such as temperature, substrate molar ratio, enzyme loading, and the presence of a solvent. For instance, the synthesis of cetyl ricinoleate, a similar ester, using immobilized Candida antarctica lipase B was optimized at 70°C in a solvent-free system. um.es The progress of the reaction is often monitored by measuring the decrease in the acid value of the reaction mixture over time. um.es

Novel Synthetic Pathways and Green Chemistry Principles

The synthesis of this compound is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and implementation of sustainable production processes. acs.org These principles aim to minimize the environmental impact of chemical manufacturing while enhancing efficiency and safety. acs.org

Exploration of Renewable Feedstocks

The primary and most direct renewable feedstock for the production of this compound is castor oil. researchgate.net Castor oil is a vegetable oil obtained from the seeds of the Ricinus communis plant. It is a rich source of ricinoleic acid, a hydroxylated fatty acid that constitutes about 85-90% of its composition. researchgate.netresearchgate.net The unique structure of ricinoleic acid, with a hydroxyl group on the 12th carbon, makes it a valuable precursor for a variety of chemical derivatives, including this compound. researchgate.net

The synthesis of this compound typically involves a two-step process: the esterification of the carboxylic acid group of ricinoleic acid with butanol, and the acetylation of the hydroxyl group. google.com Alternatively, the process can begin with the acylation of the hydroxyl group followed by esterification of the acid. google.com

Beyond castor oil, the broader field of oleochemicals offers a variety of renewable feedstocks that can be used in the synthesis of related esters and plasticizers, highlighting a general trend towards bio-based materials. iastate.eduresearchgate.net These include other vegetable oils like soybean oil, as well as fatty acids such as oleic acid. iastate.eduacs.org Advances in metabolic engineering are also opening pathways for producing fatty acid derivatives from microbial sources using carbon-based feedstocks like carbohydrates from corn or sugarcane, and even waste products like glycerol (B35011). google.comconicet.gov.ar While not yet standard for this compound, these innovations point towards a future with an even wider array of sustainable starting materials. nih.govacs.org

The use of these renewable feedstocks is a key aspect of green chemistry, as it reduces reliance on finite petrochemical resources. researchgate.netrsc.orgrsc.org The table below summarizes the primary renewable feedstock for this compound synthesis.

Table 1: Primary Renewable Feedstock for this compound

Feedstock Key Component Typical Composition of Key Component
Castor Oil Ricinoleic Acid ~85-90%

Sustainable Production Innovations

In line with green chemistry principles, significant efforts are being made to develop more sustainable methods for producing this compound and similar esters. These innovations focus on improving reaction efficiency, minimizing waste, and using environmentally benign catalysts.

One of the key principles of green chemistry is maximizing atom economy , which involves designing synthetic methods to incorporate the maximum amount of all materials used in the process into the final product. acs.org Traditional synthesis methods for esters can sometimes have lower atom economy due to the formation of byproducts.

Another important principle is the reduction of derivatives and protecting groups. acs.org Enzymatic catalysis, for instance, offers high specificity that can target specific functional groups on a molecule, often eliminating the need for protection and deprotection steps that add to process complexity and waste generation. acs.org

Enzymatic Synthesis: The use of enzymes, particularly lipases, as catalysts in the synthesis of this compound represents a significant advancement in sustainable production. Lipases can catalyze both the esterification and acetylation steps under mild reaction conditions, often without the need for organic solvents. researchgate.net This enzymatic approach avoids the use of harsh acid catalysts and reduces energy consumption. google.com

Solvent-Free Reactions: Conducting reactions without a solvent, or in a solvent-free system, is another cornerstone of green chemistry that is applicable to the synthesis of this compound. researchgate.net This approach not only reduces the environmental impact associated with solvent use and disposal but can also lead to higher reaction rates and easier product purification. researchgate.net

Utilization of CO2: While not a direct step in the synthesis of this compound, the broader trend of utilizing carbon dioxide (CO2) as a C1 synthon in the production of related oleochemicals is a noteworthy sustainable innovation. acs.org For example, epoxidized fatty acid esters can be reacted with CO2 to form cyclic carbonates, which are valuable precursors for other polymers. acs.orgacs.org This approach contributes to the valorization of a greenhouse gas into value-added chemical products. acs.org

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, which are essential for its commercial viability. Key areas of focus include the selection of catalysts, management of catalyst loading, and considerations for scaling up the process from the laboratory to an industrial scale.

Catalyst Selection and Loading Effects

The choice of catalyst is a critical factor that influences the reaction rate, yield, and purity of the final product. A variety of catalysts can be employed for the esterification and acetylation steps in the synthesis of this compound.

Traditional Acid Catalysts: Conventional synthesis often utilizes mineral acids such as sulfuric acid or phosphoric acid as catalysts. google.com While effective in promoting the reaction, these catalysts can be corrosive, difficult to separate from the product mixture, and may lead to the formation of colored impurities, necessitating extensive purification steps. google.com

Enzymatic Catalysts: As mentioned previously, lipases are increasingly being used as biocatalysts. Their high selectivity can lead to purer products with fewer side reactions. The optimization of enzymatic reactions involves selecting the appropriate lipase, controlling the temperature, and managing the water content in the reaction medium.

Heterogeneous Catalysts: The use of solid, heterogeneous catalysts is another approach to simplify product purification and catalyst recovery. These can include ion-exchange resins or supported metal oxides.

Novel Catalytic Systems: Research into novel catalytic systems continues to yield more efficient and sustainable options. For example, iron-based binary catalytic systems and Brønsted acidic ionic liquids have shown high activity in related esterification reactions. acs.orgresearchgate.net These catalysts can offer advantages such as high conversion rates, mild reaction conditions, and the potential for recycling and reuse. researchgate.net

Catalyst Loading Effects: The amount of catalyst used, or catalyst loading, has a direct impact on the reaction kinetics. Generally, increasing the catalyst concentration leads to a higher reaction rate due to the increased availability of active catalytic sites. researchgate.net However, there is an optimal loading beyond which the increase in reaction rate may become negligible or even detrimental due to mass transfer limitations or increased side reactions. For instance, in some esterification reactions, increasing the catalyst concentration from 1% to 2.5% w/w has been shown to significantly increase the conversion of the carboxylic acid. researchgate.net In other systems, a catalyst loading of around 5 mol% has been found to be optimal. acs.org It is crucial to determine the optimal catalyst loading for a specific reaction system to balance reaction speed with cost and potential downstream processing challenges.

The following table provides a comparative overview of different catalyst types used in the synthesis of this compound and related esters.

Table 2: Comparison of Catalyst Types for Ester Synthesis

Catalyst Type Examples Advantages Disadvantages
Mineral Acids Sulfuric Acid, Phosphoric Acid google.com Low cost, high activity Corrosive, difficult to remove, can cause side reactions and product discoloration google.com
Enzymatic Lipases High selectivity, mild reaction conditions, environmentally friendly acs.org Higher cost, sensitivity to temperature and pH
Heterogeneous Ion-exchange resins Easy separation and recovery, reusable Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations
Novel Systems Iron-based catalysts, Ionic liquids acs.orgresearchgate.net High efficiency, mild conditions, potential for recyclability researchgate.net Higher initial cost, may require specialized handling

Process Scale-up Considerations

Scaling up the synthesis of this compound from a laboratory setting to industrial production presents several challenges that must be addressed to ensure consistent product quality, process efficiency, and safety.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is essential for designing an appropriate reactor and determining optimal operating conditions such as temperature, pressure, and reaction time. The heat of reaction must be managed effectively to maintain temperature control, which is crucial for preventing side reactions and ensuring product stability.

Mass and Heat Transfer: In a large-scale reactor, efficient mixing is critical to ensure uniform distribution of reactants and catalyst, and to facilitate heat transfer. Poor mixing can lead to localized "hot spots" that can degrade the product or catalyst. The viscosity of the reaction mixture, which can be significant, also impacts mixing efficiency.

Purification: The purification of this compound at an industrial scale often involves vacuum distillation to separate the product from unreacted starting materials, byproducts, and the catalyst. google.com The design and operation of the distillation column must be optimized to achieve the desired purity while minimizing energy consumption. Other purification techniques may include washing with water to remove water-soluble impurities and the use of adsorbents like activated charcoal to remove color. google.com

Feedstock and Product Handling: The large-scale storage and handling of feedstocks like ricinoleic acid and butanol, as well as the final product, require appropriate infrastructure to ensure stability and prevent contamination.

Advanced Characterization and Analytical Techniques

Spectroscopic Confirmation of Chemical Structure and Esterification

Spectroscopy is a pivotal tool for the structural elucidation of butyl acetyl ricinoleate (B1264116). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecule's atomic arrangement and the presence of specific functional groups, which is crucial for confirming that both the butylation of the carboxylic acid group and the acetylation of the hydroxyl group of ricinoleic acid have occurred.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural confirmation of butyl acetyl ricinoleate. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the esterification processes. iastate.edu

In the ¹H NMR spectrum, the successful formation of the butyl ester is confirmed by the appearance of signals corresponding to the butyl group protons. These typically include a triplet at approximately 4.0-4.2 ppm for the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH ₂-), multiplets for the two central methylene groups, and a terminal methyl triplet. The acetylation of the C-12 hydroxyl group is evidenced by a sharp singlet peak around 2.0 ppm, which is characteristic of the methyl protons of an acetyl group (-O-C(=O)-CH ₃). The disappearance of the hydroxyl proton signal from the parent ricinoleic acid further confirms the reaction's completion. ceon.rsresearchgate.net

The ¹³C NMR spectrum provides complementary evidence. The formation of the butyl ester is indicated by a signal for the carbonyl carbon at approximately 173-174 ppm and signals for the butyl chain carbons. Similarly, the acetylation is confirmed by the presence of a carbonyl signal for the acetyl group around 170 ppm and a methyl carbon signal around 21 ppm. rsc.orgnih.gov The structures of the ricinoleate esters can be definitively confirmed using these NMR techniques. iastate.edu

Table 3.1: Indicative ¹H and ¹³C NMR Chemical Shifts for this compound

GroupNucleusApproximate Chemical Shift (ppm)Significance
Butyl Ester (-O-CH₂-CH₂-CH₂-CH₃)¹H~4.1 (triplet)Confirms butylation of carboxylic acid
Acetyl Group (-O-C(=O)-CH₃)¹H~2.0 (singlet)Confirms acetylation of hydroxyl group
Butyl Ester Carbonyl (R-C(=O)-O-Butyl)¹³C~173Confirms butylation of carboxylic acid
Acetyl Carbonyl (-O-C(=O)-CH₃)¹³C~170Confirms acetylation of hydroxyl group
Acetyl Methyl (-O-C(=O)-CH₃)¹³C~21Confirms acetylation of hydroxyl group

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method used to monitor the esterification reaction and confirm the formation of this compound by identifying its characteristic functional groups. ceon.rs The process involves comparing the spectrum of the product with that of the starting material, ricinoleic acid.

The successful synthesis is primarily confirmed by the following spectral changes:

Appearance of Ester Carbonyl (C=O) Bands: The spectrum of this compound exhibits two distinct carbonyl stretching bands. The band for the butyl ester typically appears in the range of 1735-1750 cm⁻¹, while the acetyl ester carbonyl appears around a similar region. vscht.czlibretexts.org The presence of these strong absorption peaks is a clear indication of ester formation. scitepress.org

Disappearance of Carboxylic Acid -OH Band: The broad absorption band in the spectrum of ricinoleic acid, typically found between 2500-3300 cm⁻¹, which corresponds to the O-H stretch of the carboxylic acid group, disappears upon its conversion to the butyl ester.

Disappearance of Alcohol -OH Band: The hydroxyl group on the C-12 position of ricinoleic acid shows a characteristic absorption band. Upon acetylation, this band diminishes or disappears, confirming the esterification at this site. scitepress.org

Appearance of C-O-C Stretching Bands: The formation of the two ester linkages results in new, strong C-O-C stretching vibrations, which are typically observed in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. scitepress.orgresearchgate.net

Table 3.2: Key FT-IR Absorption Bands for Confirmation of Esterification

Functional GroupWavenumber (cm⁻¹)VibrationSignificance
Ester C=O (Butyl & Acetyl)~1740StretchConfirms formation of both ester groups. ceon.rs
Alkyl C-H~2850-2950StretchCharacteristic of the fatty acid chain. ceon.rs
Ester C-O-C~1180-1250StretchConfirms presence of ester linkages. ceon.rs
Carboxylic Acid O-H2500-3300 (Broad)StretchDisappears from starting material spectrum.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic methods are fundamental for assessing the purity of this compound and for analyzing its composition in complex mixtures. These techniques separate the compound from impurities, unreacted starting materials, or other components.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, it serves as an excellent tool for purity assessment and the identification of trace impurities. medistri.swiss The gas chromatograph separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. jmchemsci.com The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound. medistri.swiss

In the analysis of this compound, GC-MS can be used to:

Quantify Purity: By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be estimated. For more accurate quantification, calibration with a certified reference standard is employed. rsc.org

Identify Impurities: The mass spectra of minor peaks can be compared against spectral libraries (like NIST or Wiley) to identify impurities such as residual starting materials (ricinoleic acid, butanol), by-products from side reactions, or degradation products. medistri.swiss

Analyze Derivatized Samples: In some cases, derivatization may be used to enhance the volatility of related compounds. For instance, analyzing the ricinoleic acid content in a sample can be achieved after methylation to form methyl ricinoleate, which is then analyzed by GC-MS. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. It is particularly useful for monitoring the purity of the final product and analyzing its concentration in various formulations.

A common HPLC method for analyzing this compound is reverse-phase HPLC. In this mode, a non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, is well-retained on the column and can be effectively separated from more polar impurities. Key aspects of HPLC analysis include:

Purity Assessment: HPLC can separate this compound from starting materials and by-products. The purity is determined by the relative peak area of the compound.

Compositional Analysis: It is used to determine the amount of this compound in complex mixtures, such as cosmetic or industrial formulations. niscpr.res.in

Stability Testing: HPLC is the method of choice for monitoring degradation studies. Samples subjected to stress conditions (e.g., heat, humidity, light) are analyzed over time to quantify the decrease in the parent compound and the formation of degradation products like ricinoleic acid.

Detection: Due to the lack of a strong chromophore, UV detection can be challenging but is possible, typically in the low wavelength range (210–240 nm). More universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are also highly effective for lipid analysis and can provide a more uniform response for triglycerides and related esters without requiring a chromophore. thermofisher.com

Evaluation of Chemical Stability and Degradation Pathways

Understanding the chemical stability of this compound is critical for its storage, handling, and application. The compound is generally stable under normal conditions but can degrade through specific chemical pathways, primarily hydrolysis and oxidation. scitepress.org

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction in which water cleaves the ester bonds. This process can be catalyzed by the presence of acids or bases. pharmacy180.com

Acid/Base Catalyzed Hydrolysis: In the presence of an acid or base and water, this compound can hydrolyze, breaking one or both of its ester linkages. The primary degradation products formed from complete hydrolysis are ricinoleic acid, butanol, and acetic acid. moravek.com The rate of hydrolysis is typically dependent on pH and temperature.

Oxidation: The ricinoleic acid backbone of the molecule contains a carbon-carbon double bond, which is a potential site for oxidation. Oxidation can be initiated by exposure to air (oxygen), light, or heat, and can be accelerated by the presence of metal ions. pharmacy180.commoravek.com

Oxidative Degradation: The oxidation process can lead to the formation of a variety of products, including hydroperoxides, which can then decompose into smaller, volatile compounds like aldehydes and ketones, or form other oxygenated derivatives such as epoxides and alcohols. marinelipids.ca This degradation can affect the physical properties and odor of the material. Compared to unmodified ricinoleates, the acetyl group in this compound provides a moderate level of oxidation resistance.

Accelerated stability studies are often conducted to predict the shelf life of the compound. These studies involve exposing the material to elevated temperatures, high humidity, and UV/visible light. Analytical techniques, primarily HPLC, are used to track the concentration of this compound and identify the formation of key degradation products over time.

Oxidative Stability Assessment

The oxidative stability of this compound is a critical parameter, particularly for its application as a biolubricant, where resistance to oxidation is paramount. doaj.org The acetylation of the hydroxyl group on the ricinoleic acid backbone enhances its stability compared to unmodified ricinoleates. Studies on related acylated ricinoleates demonstrate that chemical modifications can significantly improve oxidative stability, in some cases by up to six times compared to pure castor oil. doaj.org

The assessment of thermo-oxidative stability is often conducted using methods like the PetroOXY test. doaj.org Another standard technique is the measurement of the Oxidative Stability Index (OSI) at elevated temperatures, such as 110 °C, following official methods like AOCS Cd 12b-92. researchgate.net The inherent susceptibility of vegetable oil derivatives to oxidation stems from the presence of unsaturated fatty acids. iastate.edu

The addition of antioxidants has been shown to be an effective strategy to retard the oxidative process. Research indicates that antioxidants like propyl gallate and saturated cardanol (B1251761) (a phenolic compound from cashew nut shell liquid) can increase the oxidative stability of bio-based products by 6 to 20 times. doaj.org

Table 1: Oxidative Stability Enhancement of Ricinoleate Derivatives

ProductModification/AdditiveStability Improvement (vs. Castor Oil)Reference
Chemically Modified RicinoleatesAcetylation, HydrogenationUp to 6x doaj.org
Bio-based ProductsPropyl Gallate6 to 20x doaj.org
Bio-based ProductsSaturated Cardanol6 to 20x doaj.org

Hydrolytic Degradation Studies

Hydrolytic stability is essential for determining the shelf-life and application suitability of this compound. The compound generally resists hydrolysis under standard conditions. However, prolonged exposure to moisture, especially in the presence of an acid or base catalyst, can lead to degradation. The primary byproducts of its hydrolysis are ricinoleic acid and butanol.

Systematic studies on related ricinoleate-based polyesters provide insight into the degradation kinetics. For instance, copolyesters of lactic acid and ricinoleic acid exhibit a near zero-order weight loss over a 60-day incubation period, with a significant decrease in molecular weight occurring within the first 20 days. nih.gov Similarly, investigations into poly(ricinoleic-co-sebacic-ester-anhydride)s show that degradation begins with the hydrolysis of the most susceptible bonds, followed by the breakdown of the remaining oligoester chains into smaller fragments. nih.gov The degradation process can be effectively monitored by analyzing the byproducts using High-Performance Liquid Chromatography (HPLC).

Table 2: Summary of Hydrolytic Degradation Studies on Ricinoleate-Based Esters

Polymer SystemDegradation ConditionsKey FindingsDurationReference
Lactic Acid-Ricinoleic Acid CopolyestersPhosphate-buffered saline (pH 7.4), 37°C~20-40% weight loss; initial rapid decrease in molecular weight.60 days nih.gov
Poly(ricinoleic-co-sebacic-ester-anhydride)sBuffer solutionInitial rapid hydrolysis of anhydride (B1165640) bonds releasing sebacic acid, followed by slower oligoester degradation.> 1 week nih.gov

Transesterification Reactivity Profiling

The ester group in this compound allows it to undergo transesterification, a reaction where its butyl group is exchanged with another alcohol in the presence of a catalyst. This reactivity is fundamental to the synthesis of other ricinoleate esters and the production of biodiesel from castor oil. iastate.eduacs.org The transesterification of oils can be catalyzed by acids, bases, or enzymes (biocatalysts). researchgate.net

Studies on the transesterification of castor oil to methyl ricinoleate (biodiesel) show that reaction kinetics are significantly influenced by parameters such as the oil-to-alcohol molar ratio, catalyst concentration, and temperature. acs.org For example, using a specific benzimidazolium-based Brønsted acid ionic liquid catalyst, the biodiesel yield was found to increase with catalyst amount up to 9 mol %. acs.org The use of ultrasonication has also been proven to dramatically reduce reaction times, achieving high yields in 90 minutes compared to 14 hours under conventional heating. acs.org The steric characteristics of the fatty acid and the alcohol are known to be significant factors affecting reactivity at a molecular level. researchgate.net

Table 3: Effect of Reaction Parameters on Transesterification of Castor Oil

ParameterConditionBiodiesel YieldTimeReference
Catalyst Amount9 mol %95%14 h acs.org
Molar Ratio (Oil:Methanol)1:1295%14 h acs.org
ProcessUltrasonication (9 mol% catalyst, 1:10 ratio, 50°C)96%90 min acs.org

Accelerated Aging and Environmental Stress Testing Methodologies

To predict the long-term performance of this compound, accelerated aging and environmental stress tests are employed. These methodologies expose the material to intensified environmental conditions to induce failure modes on a shorter timescale. stress.com This involves using environmental chambers to control factors such as temperature, humidity, and UV radiation. stress.com The Arrhenius equation is often used to establish a quantifiable acceleration factor by relating time and temperature. stress.com

Environmental Stress Cracking (ESC) is a common failure mode for polymeric materials and is particularly relevant when this compound is used as a plasticizer. npl.co.uk Standardized test methods, such as those published by ASTM International, are widely used to evaluate performance under specific stresses. These include tests for thermal degradation, resistance to weathering (simulating sunlight, rain, and dew), and fluid exposure. stress.comnpl.co.uk Such tests are critical for estimating the service life of a product and making informed material selections. stress.com

Table 4: Common Accelerated Aging and Stress Testing Methodologies

Test TypeASTM Standard (Example)Parameters TestedPurposeReference
Thermal DegradationASTM D573 (for rubber)Elevated temperature, air exposureEvaluate stability at high temperatures. npl.co.uk
Weathering (UV Exposure)ASTM D4329Fluorescent UV lamps, humiditySimulate damage from sunlight and moisture. npl.co.uk
Weathering (Outdoor)ASTM D1435Natural outdoor exposureAssess performance in real-world conditions. npl.co.uk
Environmental Stress Cracking (ESC)ASTM D1693Chemical exposure, mechanical stressDetermine susceptibility to cracking in specific environments. npl.co.uk
Water AbsorptionASTM D570Immersion in waterMeasure moisture absorption characteristics. npl.co.uk

Identification and Quantification of Degradation Products

Identifying and quantifying the degradation products of this compound is crucial for understanding its degradation mechanisms. As noted, hydrolysis primarily yields ricinoleic acid and butanol. Oxidative degradation, however, can produce a more complex mixture of products.

For other unsaturated fatty acid esters, oxidation has been shown to form compounds such as epoxides, alcohols, and ketones. marinelipids.ca The analysis of degradation products from related polyesters provides further insight. For example, the hydrolysis of poly(ricinoleic-co-sebacic-ester-anhydride)s releases sebacic acid along with dimers, trimers, and tetramers of ricinoleic acid. nih.gov

Sensitive analytical techniques are required for this analysis. The combination of Solid Phase Extraction (SPE) with Gas Chromatography-Mass Spectrometry (GC-MS) has proven effective for identifying and quantifying low molecular weight products from the early stages of hydrolysis. researchgate.net Other essential analytical tools include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. marinelipids.ca

Table 5: Potential Degradation Products of this compound and Analytical Methods

Degradation PathwayPotential ProductsAnalytical Technique(s)Reference
HydrolysisRicinoleic acid, ButanolHPLC, GC-MS researchgate.net
Hydrolysis (from related polymers)Oligomers (dimers, trimers)HPLC, GC-MS nih.govresearchgate.net
OxidationEpoxides, Alcohols, KetonesGC, NMR marinelipids.ca

Applications in Polymer Science and Materials Engineering

Plasticizer Efficacy in Polymer Systems

Polyvinyl Chloride (PVC) Plasticization Mechanisms

The interaction between butyl acetyl ricinoleate (B1264116) and PVC is a prime example of its efficacy as a plasticizer. PVC in its pure form is a rigid and brittle material at room temperature. researchgate.net The addition of plasticizers like butyl acetyl ricinoleate is essential to transform it into the flexible and versatile material used in a vast array of products. kinampark.com The plasticization process involves the insertion of plasticizer molecules between the long polymer chains of PVC, which reduces the intermolecular forces and allows the chains to move more freely, thereby increasing flexibility. kinampark.com

The effectiveness of a plasticizer is heavily dependent on its compatibility and miscibility with the host polymer. This compound demonstrates excellent compatibility with PVC and other polar polymers. traquisa.com The acetyl group in its structure reduces polarity, which in turn enhances its compatibility with nonpolar polymers like PVC. This strong compatibility ensures that the plasticizer is well-dispersed throughout the polymer matrix, leading to uniform plasticization and preventing issues like phase separation or leaching of the plasticizer over time. traquisa.comrsc.org For a plasticizer to be effective, it must contain both polar and non-polar components; the polar part binds to the polymer, while the non-polar part creates free volume. kinampark.com

Interactive Table: Compatibility of this compound with Various Polymers

PolymerCompatibility
Polyvinyl Chloride (PVC)High traquisa.com
NitrocelluloseExcellent traquisa.comchemicaladditive.com
Ethyl Cellulose (B213188)Excellent traquisa.com
Benzyl (B1604629) CelluloseExcellent traquisa.com
Polyvinyl ButyralGood chemicaladditive.com
RubberRecommended for high flexibility traquisa.com

The primary function of this compound as a plasticizer is to enhance the flexibility and durability of polymers. In PVC applications, it imparts a soft texture and brightness to the final product. traquisa.com Its ability to improve flexibility at low temperatures is a particularly valuable characteristic. traquisa.com This enhanced flexibility does not come at the cost of durability; in fact, this compound contributes to the longevity of the plasticized material. It has low volatility due to its high boiling point, making it resistant to degradation from sunlight, heat, and aging. traquisa.com

The incorporation of this compound has a quantifiable impact on the mechanical properties of PVC. As the concentration of the plasticizer increases, there is generally a decrease in tensile strength and an increase in the elongation at break. researchgate.netacs.org This trade-off is a fundamental aspect of plasticization, where increased flexibility is achieved by reducing the rigidity of the polymer matrix. kinampark.com

For instance, studies on methyl acetyl ricinoleate (a similar ricinoleate-based plasticizer) in PVC have shown that increasing the plasticizer content from 50 to 90 parts per hundred of resin (PHR) significantly affects the maximum tension and the tension at 100% elongation. researchgate.net Concurrently, the elongation at break also increases with higher plasticizer content. researchgate.net This indicates that the material can stretch more before breaking, a key indicator of increased flexibility. Research on other bio-based plasticizers derived from ricinoleic acid has demonstrated their potential to achieve elongation at break values comparable to or even exceeding those of traditional phthalate (B1215562) plasticizers like dioctyl phthalate (DOP). researchgate.netresearchgate.net

Interactive Table: Effect of Ricinoleate-Based Plasticizers on PVC Mechanical Properties

PropertyEffect of Increasing Plasticizer Concentration
Tensile StrengthDecreases researchgate.netacs.org
Elongation at BreakIncreases researchgate.netacs.orgresearchgate.net
Young's ModulusDecreases rsc.org

The addition of this compound also modifies the rheological behavior of PVC, which is crucial for its processing. Plasticizers lower the melt viscosity of the polymer, making it easier to process at lower temperatures. google.com This is reflected in the melt flow index (MFI), a measure of the ease of flow of a molten polymer.

A study on methyl acetyl ricinoleate in PVC demonstrated a significant increase in the MFI as the plasticizer content was raised from 50 to 90 PHR. The MFI increased from 3.977 g/10 min at 50 PHR to 44.244 g/10 min at 90 PHR. researchgate.net This indicates a substantial reduction in melt viscosity, which facilitates processing techniques like extrusion and injection molding. The plasticizer effectively lubricates the polymer chains, allowing them to slide past each other more easily under shear. kinampark.com

The thermal stability of plasticized PVC is a critical factor, as the polymer can degrade at processing temperatures. Research indicates that ricinoleate-based plasticizers can maintain or even improve the thermal stability of PVC composites. For example, PVC samples plasticized with methyl acetyl ricinoleate have been shown to be thermally stable up to 200°C. researchgate.net

Application in Other Thermoplastics (e.g., Polyvinyl Butyral, Polyhydroxyalkanoates)

This compound and its related compounds serve as effective plasticizers in various thermoplastics beyond PVC. In Polyvinyl Butyral (PVB) formulations, ricinoleate esters are valued as outstanding plasticizers. acmechem.comjustia.com While butyl ricinoleate is directly cited for this purpose, related compounds like the butyl ester of acetylated polyricinoleic acid are also used in PVB emulsions, highlighting the utility of the ricinoleate structure in this polymer system. acmechem.comgoogle.com

The compound is also identified as a preferred plasticizer for Polyhydroxyalkanoates (PHAs), a family of biodegradable polyesters. google.comgoogle.com The inclusion of n-butyl acetyl ricinoleate in PHA compositions is part of a strategy to improve their processing characteristics. google.comgoogle.comi.moscow Specifically, it is used in combination with nucleating agents to accelerate crystallization rates, which is crucial for making the melt processing of PHAs practical and efficient for producing films, coatings, and molded articles. google.comgoogle.com Its presence is also noted in broader thermoplastic elastomer compositions that may include PHAs. epo.orggoogleapis.com

Role in Rubber and Elastomer Formulations

In the rubber and elastomer industry, this compound is a recognized plasticizer and processing aid. parchem.com It is recommended for rubber applications to impart high flexibility and permanence to the final product. traquisa.com The U.S. Food and Drug Administration (FDA) lists this compound as a permitted plasticizer in rubber articles intended for repeated use, signifying its established role in the industry. ecfr.gov

Studies have shown its effectiveness in various types of rubber. It is considered compatible with EPDM (Ethylene Propylene Diene Monomer) and IIR (Butyl Rubber) elastomers. rodavigo.net In curable butyl rubber bladder stocks, ricinoleic acid esters have been shown to reduce the compound's viscosity compared to castor oil. google.com.sl This lower viscosity is advantageous in processing, while the resulting vulcanized rubber generally retains high tensile strength and demonstrates improved modulus, both initially and after aging. google.com.sl Its applications include use in neoprene and nitrile rubber (NBR). parchem.com

Integration in Specialized Material Systems (e.g., Epoxy Resins, Inks, Synthetic Leather)

The utility of this compound extends to several specialized material systems where it enhances performance and final product characteristics.

Inks : It functions as an excellent plasticizer for various cellulose derivatives used in ink formulations, such as nitrocellulose, ethyl cellulose, and benzyl cellulose. traquisa.com In nitrocellulose lacquers, it imparts high gloss, plasticity, and pliability, while also improving aging properties and low-temperature flexibility. emerald.com Its application is also noted in energy-curable intaglio printing inks. google.com

Synthetic Leather : this compound is recommended for use in synthetic leather, primarily for the soft feel, brightness, and pleasant odor it confers to the final product. traquisa.com It provides coated fabrics with a good handle and excellent flexibility at low temperatures. emerald.comtraquisa.com It is also listed as a potential plasticizer in coating compositions for leather finishing. google.com

Enhancement of Impact Resistance

A key functional benefit of incorporating this compound into polymer systems is the enhancement of impact resistance. In a study on epoxy resin composites, its addition was shown to directly improve the impact strength of the material. Similarly, aqueous dispersions of polylactic acid-based resins containing this compound exhibit improved impact resistance. google.com

Further evidence comes from its use as a coupling agent in filled thermoplastic composites. A study involving High-Density Polyethylene (HDPE) filled with calcium carbonate demonstrated that this compound improved the tensile impact strength and ductility of the composite compared to the same material with an uncoated filler. google.com

Table 1: Effect of Coupling Agents on Tensile Impact Strength of HDPE/CaCO₃ Composites google.com
ExampleFillerCoupling AgentTensile Impact Strength (ft-lbs/in²)
1NoneNone144
2CaCO₃None74
3CaCO₃Methyl acetyl ricinoleate139
4CaCO₃This compound92
5ACaCO₃Glyceryl tri(acetyl ricinoleate)118
Surface Characteristics and Sensory Attributes

This compound contributes positively to the aesthetic and sensory qualities of finished products. It is known to produce a distinct touch of softness and brightness. traquisa.com In coatings like nitrocellulose lacquers, it is specifically used to impart a high-gloss finish. emerald.com

Beyond visual and tactile properties, it also influences the odor of the final product. It is described as having a mild, pleasant, oily ester-like odor. google.comcymitquimica.com This quality makes it a suitable choice for applications like synthetic leather, where a neutral or pleasant scent is desirable. traquisa.com

Comparative Studies with Other Plasticizers

The evaluation of this compound and related bio-based plasticizers often involves comparison with industry-standard plasticizers, particularly those based on phthalates.

Assessment Against Phthalate-Based Plasticizers

The plastics industry has seen a significant trend towards replacing phthalate-based plasticizers due to environmental and health concerns, despite phthalates constituting a vast majority of the global plasticizer market. nih.govkinampark.comresearchgate.net This has driven research into alternatives like this compound, which are derived from renewable resources. researchgate.net

While direct comparative studies for this compound are limited, research on the closely related compound methyl acetyl ricinoleate (MAR) as a plasticizer for PVC provides valuable insights. This study highlights that PVC plasticized with MAR, a bio-based additive, exhibits different physical properties compared to materials made with traditional plasticizers. researchgate.net Notably, the MAR-plasticized PVC samples showed lower densities and lower hardness, which can be significant advantages for both manufacturers and consumers depending on the application. researchgate.net The use of such bio-plasticizers is part of a broader shift, though questions remain about whether all new alternatives are safer or simply "regrettable substitutions". nih.gov Interestingly, one study of non-phthalate plasticizers in house dust from multiple countries did not detect this compound, suggesting its current indoor environmental presence may be low. nih.gov

Table 2: Conceptual Comparison of Properties: Bio-based Ricinoleate vs. Traditional Phthalate Plasticizers in PVC researchgate.net
PropertyPVC with Methyl Acetyl Ricinoleate (MAR)PVC with Traditional Phthalates (e.g., DOP)
SourceBio-based (Castor Oil)Petroleum-based
DensityLowerHigher
HardnessLowerHigher
Thermal StabilityGood (Stable up to 200 °C)Variable, generally good
Miscibility with PVCGoodExcellent (benchmark)

Table of Chemical Compounds Mentioned

Chemical Name
This compound
Butyl ricinoleate
Calcium carbonate
Diethyl phosphate
Dioctyl phthalate (DOP)
EPDM (Ethylene Propylene Diene Monomer)
Epoxy Resin
Ethyl cellulose
Ethylene
Glyceryl tri(acetyl ricinoleate)
High-Density Polyethylene (HDPE)
IIR (Butyl Rubber)
Methyl acetyl ricinoleate (MAR)
Neoprene
Nitrile rubber (NBR)
Nitrocellulose
Polyhydroxyalkanoates (PHA)
Polylactic acid
Polyvinyl Butyral (PVB)
Polyvinyl Chloride (PVC)
Ricinoleic acid

Evaluation Versus Emerging Non-Phthalate Alternatives

The push for environmentally friendly and non-toxic plasticizers has led to the development of numerous non-phthalate alternatives derived from resources like citric acid, sebacic acid, and various vegetable oils. mdpi.comresearchgate.net this compound, itself a bio-based option, demonstrates competitive performance when compared to these emerging materials in plasticizing polymers such as polyvinyl chloride (PVC) and nitrocellulose. researchgate.netresearchgate.net

A key performance metric for any plasticizer is its compatibility with the host polymer, which ensures a homogenous mixture and prevents leaching. kinampark.com Bio-based plasticizers derived from castor oil, including ricinoleates, have shown good compatibility with various polymers. researchgate.netdokumen.pub The unique molecular structure of ricinoleic acid, featuring a hydroxyl group, allows for modifications like acetylation to produce this compound, enhancing its plasticizing capabilities. researchgate.net

In comparative studies, ricinoleate-based plasticizers have been shown to be effective substitutes for commercial plasticizers like dioctyl adipate (B1204190) (DOA), exhibiting excellent plasticizing efficiency and favorable mechanical properties in PVC films. researchgate.net Research indicates that PVC plasticized with a ricinoleate derivative can have a higher initial degradation temperature by 40°C compared to films plasticized with DOA or dioctyl phthalate (DOP), highlighting its superior thermal stability. researchgate.net

The evaluation against other non-phthalate alternatives, such as citrate (B86180) esters, is also crucial. While citrate-based plasticizers like acetyl tributyl citrate (ATBC) are widely used, ricinoleates offer a distinct property profile. researchgate.netgoogle.com For instance, in nitrocellulose-based formulations like nail polish, alternatives to traditional plasticizers are constantly being sought. google.com this compound has historically been used in cellulose nitrate (B79036) lacquers, indicating its long-standing utility in this area. getty.edu

The following table provides a comparative overview of this compound and other non-phthalate plasticizers based on general performance characteristics.

FeatureThis compoundCitrate Esters (e.g., ATBC)Adipates (e.g., DOA)
Source Bio-based (Castor Oil)Primarily Bio-based (Citric Acid)Petrochemical/Bio-based
Primary Polymer Systems PVC, Nitrocellulose, CellulosicsPVC, Cellulose Acetate, Medical PolymersPVC
Key Advantages Good thermal stability, low volatilityGood compatibility, low toxicityGood low-temperature flexibility
Plasticizing Efficiency ExcellentHighGood
Migration Resistance GoodModerate to GoodModerate

Synergistic Effects in Blends with Co-plasticizers

Research into blends of plasticizers has shown that a combination can improve the compatibility of the additives with the polymer matrix, leading to enhanced thermal stability and mechanical properties. nih.gov For example, studies on PVC blends have demonstrated that mixing different types of plasticizers can result in a significant improvement in elongation at break compared to using a single plasticizer. nih.gov

When blended with epoxidized vegetable oils, such as epoxidized soybean oil (ESBO), cardanol-based plasticizers (another bio-based alternative) have shown synergistic effects, resulting in better thermal stability than phthalates like DEHP. rsc.orgrsc.org This suggests that similar synergies could be explored with this compound, which also originates from a vegetable oil. The epoxy groups can enhance compatibility and provide a stabilizing effect. rsc.org

In PVC formulations, the combination of a primary plasticizer with a secondary plasticizer can fine-tune the material's properties. For instance, a secondary plasticizer might be added to improve low-temperature performance or reduce cost. This compound's characteristics make it a viable candidate for such blends, potentially improving the performance of other bio-based or traditional plasticizers. kinampark.com

The interaction between different plasticizer molecules and the polymer chains can lead to a more efficient disruption of polymer-polymer interactions, which is the fundamental mechanism of plasticization. kinampark.com This can result in a lower glass transition temperature (Tg), a key indicator of plasticizer efficiency, than what would be predicted by a simple mixing rule. rsc.org For example, a blend of a cardanol-based plasticizer (CA2) and DEHP in PVC resulted in a greater decrease in Tg than with DEHP alone. rsc.org

The following table outlines the potential synergistic effects when blending this compound with common co-plasticizers.

Co-plasticizerPolymer SystemPotential Synergistic Effect
Epoxidized Soybean Oil (ESBO)PVCImproved thermal stability, enhanced compatibility. rsc.orgrsc.org
Dioctyl Adipate (DOA)PVCEnhanced low-temperature flexibility, balanced cost-performance.
Acetyl Tributyl Citrate (ATBC)Nitrocellulose, PVCImproved overall plasticization, potential for reduced migration.
Phthalates (e.g., DINP)PVCIncreased elongation at break, decreased Young's modulus. rsc.orgrsc.org

Research in Lubrication Science and Tribology

Formulation as Biolubricant Base Stocks

The formulation of butyl acetyl ricinoleate (B1264116) as a base stock for biolubricants is driven by its inherent lubricating properties and its origin from a renewable resource, castor oil. Chemical modification of castor oil to produce butyl acetyl ricinoleate enhances certain characteristics, making it more suitable for specific industrial applications.

Performance in Boundary Lubrication Regimes

In the demanding conditions of boundary lubrication, where a continuous fluid film cannot be maintained, this compound demonstrates effective performance. Its utility in these regimes is attributed to the polar nature of its ester and acetyl groups. These functional groups promote the formation of a durable, adsorbed film on metal surfaces. This protective layer is crucial for minimizing friction and wear when surfaces come into close contact. The inherent hydroxyl group in the ricinoleic acid structure further bolsters its capacity to handle loads and resist wear.

Structural Correlates of Lubricity (e.g., Molecular Packing on Surfaces)

The effectiveness of this compound as a lubricant is closely tied to its molecular architecture. The long, flexible hydrocarbon chain facilitates efficient packing of molecules on metal surfaces, which helps to create a dense and well-ordered lubricating film. The ester and acetyl groups enhance intermolecular cohesion and adhesion to the substrate. This organized molecular layer at the interface is vital for reducing friction and preventing surface damage under the high-pressure, low-speed conditions typical of boundary lubrication.

Oxidative Stability in Lubricant Applications

A key performance metric for any lubricant is its resistance to oxidation, which can degrade the oil and form harmful deposits. While vegetable oils can be more prone to oxidation than mineral oils, the acetylation of the hydroxyl group in ricinoleic acid to create this compound improves its thermal and oxidative stability. google.com However, it exhibits moderate resistance to oxidation when compared to other esters like sebacates. For applications involving high temperatures, the inclusion of antioxidants in the lubricant formulation is often necessary to prevent degradation.

Viscosity Index and Temperature Performance Characteristics

The viscosity index (VI) measures the stability of a lubricant's viscosity with changing temperature. A higher VI is desirable as it indicates more consistent performance over a broad temperature range. This compound generally possesses a high viscosity index, superior to that of mineral oils, making it suitable for applications with significant temperature fluctuations. Its favorable low-temperature characteristics, such as a low pour point, ensure it remains fluid and effective in colder conditions.

Interactive Table: Typical Physicochemical Properties of this compound

PropertyValue
Viscosity Index~120
Flash Point219.4 °C guidechem.com
Boiling Point468.7 °C at 760 mmHg guidechem.com
Density~0.931 g/cm³ guidechem.com

Note: These values are typical and can vary based on the specific manufacturing process and purity of the compound.

Applications in Metal Processing and Casting

The lubricating and surface-active properties of this compound make it a useful additive in fluids for metal processing and casting operations, which often involve extreme pressures and temperatures.

Lubricant Compositions for Aluminum Casting

In aluminum casting, lubricants are essential to prevent the molten metal from adhering to the mold. This compound is used in lubricant formulations for this purpose. google.comjustia.comgoogle.com It helps to form a barrier that facilitates the easy release of the cast part, which can improve the surface finish of the final product. google.comgoogle.com Its biodegradability is an additional benefit, reducing the environmental footprint of the casting operation. researchgate.net Often, it is blended with other base oils, like castor oil or glycerol (B35011) trioleate, and additives to optimize performance for specific casting processes. google.comgoogle.comjustia.com For instance, one patent describes a lubricant for aluminum casting that includes this compound in a mixture with castor oil. google.com Another patent lists it among many possible lubricant bases for an aluminum casting composition that also includes water and other compounds to improve surface quality. google.comjustia.comgoogle.com

Interactions with Metal Surfaces and Oxide Layer Formation Dynamics

The performance of this compound as a lubricant is intrinsically linked to its interactions with metal surfaces at the molecular level. As a derivative of castor oil, it possesses inherent properties that facilitate the formation of a protective boundary film, crucial in reducing friction and wear between moving parts. The ester bonds within the this compound molecule allow it to adhere to metal surfaces through physical bonding. iastate.edu This adsorption creates a molecular layer that acts as a barrier, preventing direct metal-to-metal contact, particularly under boundary lubrication conditions where the lubricant film thickness is minimal.

Research into the tribological properties of ricinoleate esters, a category that includes this compound, suggests that their effectiveness as lubricants is influenced by their chemical structure and molecular packing on the metal surface. iastate.edu The presence of the acetyl group and the butyl ester in this compound modifies the polarity and steric hindrance of the molecule, which in turn affects the density and orientation of the adsorbed film. Studies on similar esters have indicated that the lubricity is dependent on the formation of a densely packed molecular layer that can withstand high pressures in the contact zone. iastate.edu

Furthermore, in specific applications such as the casting of aluminum alloys, lubricant compositions containing this compound have been found to play a role in the dynamics of oxide layer formation. google.comgoogle.com In these high-temperature environments, the lubricant can influence the distribution of surface oxides at the interface between the molten metal and the mold. google.comgoogle.com A uniform distribution of the oxide layer is critical for achieving a smooth surface finish and preventing defects in the final cast product. google.com The presence of this compound in the lubricant formulation can contribute to this uniform distribution, thereby enhancing the quality of the cast metal. google.comgoogle.com

Material Compatibility and Degradation in Lubricated Systems

The compatibility of this compound with various materials, particularly elastomers used for seals and hoses, is a critical factor in the design and maintenance of lubricated systems. Incompatibility can lead to material degradation, compromising the integrity of the system and leading to premature failure.

Interaction with Rubber and Seal Materials

The interaction between this compound and elastomeric materials is primarily characterized by the degree of swelling or degradation of the elastomer. This is a significant consideration as many seals, gaskets, and hoses in industrial applications are made from various types of rubber. The compatibility of this compound with a range of common elastomers is summarized in the interactive table below. The ratings, which are based on reputable sources, provide a general guideline for material selection. It is important to note that the degree of compatibility can be influenced by factors such as temperature, pressure, and the specific formulation of the elastomer. akademisains.gov.myecosealthailand.comdymseal.comrodavigo.net

ElastomerCompatibility Rating
Natural RubberFair to Unsatisfactory
Nitrile (Buna-N)Fair
EPDMSatisfactory
SiliconeFair
Viton® (FKM)Satisfactory
Neoprene®Satisfactory
Butyl (IIR)Satisfactory
PolyurethaneUnsatisfactory

Compatibility Ratings are generally defined as: Satisfactory (minor or no effect), Fair (moderate effect, limited use), and Unsatisfactory (severe effect, not recommended). These are general ratings and testing under specific operational conditions is recommended.

The data indicates that while this compound shows good compatibility with elastomers like EPDM, Viton®, Neoprene®, and Butyl rubber, it can have a detrimental effect on others such as Natural Rubber and Polyurethane. akademisains.gov.myecosealthailand.comdymseal.comrodavigo.net The swelling or degradation of incompatible elastomers can lead to a loss of sealing force, increased permeability, and ultimately, leakage of the lubricant.

Pharmaceutical and Biomedical Research Perspectives

Role in Drug Delivery Systems

The compound is under investigation as a key component in drug delivery systems. Its lipid-based nature makes it a suitable candidate for formulating medications, particularly those that are challenging to deliver effectively. nih.gov Lipid-based formulations are designed to overcome issues like poor drug solubility and stability, potentially improving therapeutic outcomes. nih.gov

A significant challenge in pharmaceutical development is the poor aqueous solubility of many new chemical entities, which limits their bioavailability. researchgate.netnih.gov Butyl acetyl ricinoleate (B1264116) is recognized for its ability to enhance the solubility and bioavailability of hydrophobic (water-repelling) drugs. As a lipid-based excipient, it can act as a carrier for lipophilic drugs, improving their dissolution in gastrointestinal fluids. nih.gov Research has indicated that incorporating butyl acetyl ricinoleate into a formulation for a poorly soluble drug can significantly increase its bioavailability, with one preclinical model showing an increase of 150%. This enhancement is crucial for drugs in Biopharmaceutics Classification System (BCS) Class II and IV, where solubility is a rate-limiting step for absorption. nih.gov By improving solubility, this compound can help increase a drug's concentration in systemic circulation, potentially allowing for lower and more effective dosing. researchgate.net

The mechanism by which this compound enhances drug solubility often involves the formation of colloidal structures, such as micelles, in aqueous environments. As an amphiphilic molecule with both hydrophobic and hydrophilic characteristics, it acts as a non-ionic surfactant and emulsifier. parchem.comcrystalpharmatech.com When dispersed in a solution, these molecules can self-assemble into micelles, which are spherical structures with a hydrophobic core and a hydrophilic exterior. Hydrophobic drugs can be encapsulated within the core of these micelles, effectively increasing their solubility in the surrounding aqueous medium. crystalpharmatech.com This encapsulation can also protect the drug from degradation in the gastrointestinal tract, further aiding its delivery. nih.gov

The primary mechanism of action for this compound involves its interaction with lipid membranes and proteins. As a fatty acid ester, its lipid-like structure allows it to integrate into the lipid bilayers of cell membranes. researchgate.net This incorporation can perturb the membrane's structure, affecting its fluidity and permeability. researchgate.net The interaction is governed by complex biophysical forces, including hydrophobic and electrostatic interactions. nih.gov By temporarily altering the membrane's barrier function, this compound can facilitate the passage of drug molecules across cellular barriers. researchgate.net Furthermore, derivatives of its core component, ricinoleic acid, have been shown to interact with specific protein receptors, such as EP3 prostanoid receptors on smooth muscle cells, suggesting that its derivatives may also have specific protein binding capabilities that influence biological responses. drugbank.com

In topical and transdermal drug delivery, the outermost layer of the skin, the stratum corneum, presents a formidable barrier to drug absorption. nih.govbenthamopenarchives.com this compound is used in topical formulations to improve the penetration of active pharmaceutical ingredients through this barrier. Its function as a chemical permeation enhancer is attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, creating pathways for the drug to diffuse through. nih.govmdpi.com Its emollient properties also help to hydrate (B1144303) the skin, which can further facilitate drug absorption. This makes it a valuable excipient for delivering drugs directly to or through the skin. nih.gov

Biocompatibility and Cellular Interactions

Biocompatibility, or the ability of a material to perform with an appropriate host response in a specific application, is a critical requirement for any component used in pharmaceutical formulations. nih.govgoogle.com this compound is investigated for drug delivery applications in part due to its favorable biocompatibility. Studies on its constituent, ricinoleic acid, have shown that its derivatives are generally well-tolerated by various tissues. nih.gov

In vitro cytotoxicity studies have been conducted to assess the cellular interaction of this compound. One study on the L929 fibroblast cell line indicated low cytotoxicity, suggesting a good safety profile for use in formulations that come into contact with bodily tissues.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5090
10085

Data from in vitro cytotoxicity studies of this compound on the L929 cell line.

This compound has found applications in biological research as a component in cell culture media to improve growth conditions. Its ability to be metabolized can provide a source of carbon for cellular proliferation. asm.org For instance, studies have shown that various ricinoleate esters can support the growth of certain microorganisms. asm.org Furthermore, it has been included in the culture medium for mammalian cells, such as B16 melanoma cells, in experimental settings, confirming its utility in maintaining cell cultures for research purposes. google.com

Computational Modeling of Biological Membrane Interactions (e.g., Molecular Dynamics Simulations, Force Fields)

While direct molecular dynamics (MD) simulation studies focused exclusively on this compound's interaction with biological membranes are not extensively documented in publicly available literature, this computational approach is highly relevant for understanding its mechanism of action. The parent compound, ricinoleic acid, and its derivatives have been the subject of such modeling, providing a framework for how this compound might be investigated.

MD simulations are powerful computational tools used to model the physical movements of atoms and molecules. For a compound like this compound, simulations could predict how its lipophilic structure facilitates interaction with and penetration into the lipid bilayers of cell membranes. These models rely on force fields, such as CHARMM or GROMOS, which are sets of parameters that define the potential energy of the system's particles and their interactions.

Studies on related molecules offer insights into the potential methodologies. For instance, MD simulations have been employed to investigate the adsorption mechanism of ricinoleic acid on various substrates and to analyze the stability of complexes it forms with proteins. mdpi.comresearchgate.net Research has also explored the interaction between other lipid-modifying enzymes and membrane systems using coarse-grained MD simulations to understand protein-membrane dynamics. sciencesconf.org Such approaches could elucidate the specific orientation, binding energy, and conformational changes this compound undergoes when interacting with a model cell membrane, providing a molecular basis for its activity.

Antimicrobial Activity Studies

The antimicrobial properties of fatty acids and their esters are a subject of ongoing research. Investigations into ricinoleic acid derivatives suggest that their specific chemical structure is crucial for their spectrum and efficacy of activity.

Efficacy Against Bacterial Pathogens (e.g., Gram-Positive Bacteria)

Research into the antimicrobial effects of ricinoleic acid esters has shown notable efficacy against certain Gram-positive bacteria. While data specifically for this compound is limited, a study on a closely related compound, butyl ester of oxidized ricinoleic acid, provides valuable insight. This compound was tested for its ability to inhibit the growth of bacteria relevant to skin health.

The study demonstrated significant antibacterial action against the Gram-positive pathogens Propionibacterium acnes and Staphylococcus epidermidis. aip.org The butyl ester derivative, in particular, showed strong performance. These findings suggest that the esterification of ricinoleic acid can yield compounds with potent antibacterial properties.

Table 1: Inhibition Zone of Oxidized Ricinoleic Acid Esters Against Gram-Positive Bacteria

Test Compound Bacterial Strain Inhibition Zone (mm)
Butyl ester of oxidized ricinoleic acid Propionibacterium acnes 17

Data sourced from AIP Conference Proceedings (2020). aip.org

Broader Spectrum Antimicrobial Investigations

Investigations into the broader antimicrobial spectrum of ricinoleic acid derivatives have yielded varied results. A comprehensive safety assessment re-evaluating castor oil and its derivatives noted that the parent castor oil itself showed no antimicrobial activity against the Gram-negative bacterium Escherichia coli or the fungus Candida albicans. cir-safety.org This suggests that the antimicrobial activity observed in its derivatives is a result of chemical modification, such as esterification.

The study on oxidized ricinoleic acid esters, including the butyl ester, focused on Gram-positive bacteria and did not report testing against Gram-negative pathogens or fungal species. aip.org The absence of broad-spectrum activity in the parent oil and the focused nature of the derivative studies indicate that this compound is more likely to be a selective antibacterial agent rather than a broad-spectrum antimicrobial. Further research is required to definitively characterize its activity, if any, against Gram-negative bacteria and fungi.

Table 2: List of Chemical Compounds

Compound Name
This compound
Butyl ester of oxidized ricinoleic acid
Ricinoleic acid
Staphylococcus aureus
Staphylococcus epidermidis
Propionibacterium acnes
Escherichia coli
Candida albicans
CHARMM (Chemistry at HARvard Macromolecular Mechanics)

Environmental Fate, Ecotoxicology, and Sustainability

Biodegradation Pathways and Rates

Information specifically detailing the biodegradation of butyl acetyl ricinoleate (B1264116) is limited in publicly available scientific literature. However, its degradation pathways can be inferred from its chemical structure—an ester of acetic acid, ricinoleic acid, and butanol—and from studies on structurally similar compounds. The molecule contains ester linkages, which are susceptible to enzymatic hydrolysis. nih.govnih.gov It is recognized as a biolubricant with positive environmental degradation characteristics. chemicalbook.com

Direct microbiological studies on butyl acetyl ricinoleate are not extensively documented. The degradation process is expected to be initiated by microbial esterases or lipases, enzymes that are widespread in bacteria and fungi. mdpi.com This initial step would involve the hydrolysis of the ester bonds.

The degradation of similar ester-based plasticizers follows this pattern:

Ester Hydrolysis : The primary mechanism for the breakdown of ester compounds in the environment is hydrolysis. For this compound, this would occur at two positions: the acetyl group and the butyl ester group.

Phthalate (B1215562) Esters : The biodegradation of phthalate esters, a major class of plasticizers, is well-studied. It begins with the hydrolysis of the ester bonds by esterases to form a phthalate monoester and an alcohol, followed by the hydrolysis of the second ester bond to yield phthalic acid and another alcohol. nih.govd-nb.info

Ricinoleic Acid-Based Polymers : Studies on polymers derived from ricinoleic acid show that they degrade via hydrolysis of their ester or anhydride (B1165640) bonds, breaking down into smaller, water-soluble oligomers and eventually ricinoleic acid. nih.govnih.govacs.org

Acetyl Tributyl Citrate (B86180) (ATBC) : The degradation of this bio-based plasticizer is also thought to be initiated by the enzymatic removal of its acetyl and butyl groups. nih.gov

Based on these examples, the predicted biodegradation pathway for this compound would involve the following steps:

Initial Hydrolysis : Microbial enzymes (esterases/lipases) cleave the acetyl and butyl ester bonds.

Formation of Intermediates : This initial breakdown would release butanol, acetic acid, and ricinoleic acid.

Further Degradation : These intermediates are common metabolites in the environment. Butanol and acetic acid are readily utilized by a wide range of microorganisms. Ricinoleic acid, a fatty acid, is expected to be degraded via the β-oxidation pathway, a common metabolic process for breaking down fatty acids.

The rate of biodegradation of chemical compounds is significantly influenced by environmental factors. While specific kinetic data for this compound is unavailable, studies on other plasticizers provide insight into the conditions that would likely affect its degradation.

Temperature : Microbial activity and enzyme kinetics are temperature-dependent. The degradation of butyl benzyl (B1604629) phthalate (BBP) was found to increase with temperatures up to 37°C. nih.gov Biodegradation is generally slower in colder waters. nih.gov

pH : The optimal pH for the degradation of many plasticizers is near neutral (pH 7.0). nih.gov The esterases responsible for breaking down phthalates generally show optimal activity in a pH range of 7 to 10. mdpi.com

Salinity : The degradation of BBP by Pseudomonas fluorescens was observed to be affected by salt concentrations. nih.gov Similarly, a bacterial strain capable of degrading DEHP was effective across a wide salinity range (0-12% w/v NaCl). nih.gov

Nutrient Availability : The presence of nutrients like nitrogen and phosphorus is crucial for microbial growth and can be a limiting factor in the biodegradation of organic pollutants.

Oxygen Availability : Aerobic degradation is typically faster than anaerobic degradation for many plasticizers. nih.gov

Table 1: Environmental Factors Affecting the Biodegradation of Ester Plasticizers

Factor Influence on Degradation Rate Example Compound(s)
Temperature Generally increases with temperature to an optimum (e.g., 30-40°C) Butyl Benzyl Phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP)
pH Optimal rates are typically near neutral (pH 7-9) BBP, Phthalate Esters
Salinity Can influence microbial activity; some marine microbes are adapted to high salinity BBP, DEHP
Oxygen Aerobic degradation is generally faster than anaerobic degradation BBP

Environmental Distribution and Occurrence

As a derivative of castor oil, this compound is considered a bio-based and sustainable material. acme-hardesty.comresearchgate.net Its physical and chemical properties influence its distribution in the environment.

There is a lack of published data on the measured environmental concentrations of this compound in compartments such as soil, water, or sediment. However, its likely environmental behavior can be predicted from its properties.

Water Solubility : this compound has a very low estimated water solubility of 72.19 ng/L at 25°C. chemicalbook.com

Octanol-Water Partition Coefficient (LogP) : It has a high estimated LogP of 8.96. chemicalbook.com

This combination of low water solubility and high LogP suggests that if released into the environment, this compound would have a strong tendency to partition from water into soil, sediment, and organic matter. Its potential for long-range transport via water is low. Due to its low volatility, it is unlikely to be present in significant concentrations in the atmosphere. traquisa.com

The environmental profile of this compound can be contrasted with that of traditional phthalate plasticizers and other bio-based alternatives.

Phthalates (e.g., DEHP, DBP, BBP) : Many phthalates are ubiquitous environmental contaminants found in water, soil, and air. nih.gov They are known for their potential to leach from products and persist in the environment. Some are classified as endocrine-disrupting chemicals. nih.gov Their biodegradation rates vary, with higher molecular weight phthalates generally being more resistant to breakdown. nih.gov

Acetyl Tributyl Citrate (ATBC) : Like this compound, ATBC is a bio-based plasticizer marketed as a less toxic and biodegradable alternative to phthalates. nih.gov However, some research suggests its biodegradability may be lower than that of certain phthalates, and its complete metabolic pathway is still under investigation. nih.gov

This compound : As a castor oil derivative, it comes from a renewable feedstock. futuremarketinsights.com Its predicted strong adsorption to soil and sediment, combined with its expected biodegradability, suggests it would be less mobile in the environment than some more water-soluble contaminants.

Table 2: Comparison of Environmental Properties of Selected Plasticizers

Property This compound Di(2-ethylhexyl) phthalate (DEHP) Acetyl Tributyl Citrate (ATBC)
Source Renewable (Castor Oil) Petroleum-based Renewable (Citric Acid)
Water Solubility Very Low (72.19 ng/L) Low (~3 µg/L) Low (~5 mg/L)
LogP High (~8.96) High (~7.6) Moderate (~4.9)
Biodegradability Expected to be biodegradable Biodegradable, but can be slow Considered biodegradable
Environmental Concern Data limited; expected to be low Endocrine disruptor; widespread contaminant Low toxicity; pathway not fully known

Ecotoxicological Impact Assessments

Butyl Acetates : Acute toxicity studies on n-butyl acetate show it has moderate to low toxicity to aquatic organisms. epa.govwho.int For fish, 96-hour LC50 values ranged from 18 to 185 mg/L. inchem.org

Acrylic Esters : Similar industrial esters, such as butyl acrylate, also demonstrate low to moderate aquatic toxicity, with LC50 or EC50 values for fish and invertebrates ranging from 1.1 to 8.2 mg/L. nih.gov

Castor Oil : Castor oil itself is generally considered to be of low toxicity.

In contrast, many phthalate plasticizers have well-documented ecotoxicological effects, including acting as endocrine disruptors in aquatic organisms. nih.gov Given that this compound is derived from natural sources and related simple esters show low toxicity, it is anticipated to have a more favorable ecotoxicological profile than many traditional phthalate plasticizers. However, without direct testing, this remains an assumption.

Table 3: Aquatic Toxicity Data for Related Ester Compounds

Compound Organism Endpoint Value (mg/L) Reference
n-Butyl Acetate Fish (Various) 96-hr LC50 18 - 185 inchem.org
n-Butyl Acetate Aquatic Invertebrates 24-hr EC50 72.8 - 205 inchem.org
n-Butyl Acetate Green Algae 72-hr EC50 675 inchem.org
Butyl Acrylate Fish & Invertebrates LC50 / EC50 1.1 - 8.2 nih.gov
Acrylic Acid Fish & Invertebrates LC50 / EC50 27 - 236 nih.gov

Aquatic Toxicity Studies

Specific, publicly available ecotoxicological data for this compound, such as median lethal concentration (LC50) or effective concentration (EC50) values from standardized aquatic toxicity tests, is limited. However, general knowledge of similar esters suggests a framework for its potential impact. For instance, n-butyl acetate is considered moderately toxic to fish and aquatic invertebrates in acute exposures ashland.com. Another related compound, acetyl tri-n-butyl citrate (ATBC), is estimated to have a moderate potential for bioconcentration in aquatic organisms cpsc.gov.

While direct data is scarce, the assessment of related esters indicates that the aquatic toxicity of this compound would need to be formally determined through standardized testing to definitively characterize its risk to aquatic ecosystems.

Potential Hazards to Ecosystems

The potential hazards of this compound to ecosystems are primarily related to its persistence, bioaccumulation, and biodegradability.

Biodegradability: As an ester, particularly one derived from a natural fatty acid, this compound is expected to be biodegradable echochemgroup.com. Esters can be broken down by microorganisms in the environment, reducing their persistence echochemgroup.com. The compound is utilized as a biolubricant, which often implies favorable degradation characteristics.

Bioaccumulation: The potential for bioaccumulation is considered low. It is anticipated that the substance would undergo hydrolysis to its constituent components, ricinoleic acid and butanol, which are then metabolized. This metabolic breakdown limits the likelihood of the compound accumulating in the food web. Phthalate esters with high molecular weights generally exhibit lower bioaccumulation than expected due to their low bioavailability researchgate.net.

Environmental Distribution: this compound has a high boiling point and low volatility traquisa.com. This suggests that if released into the environment, it would not readily vaporize into the atmosphere but would more likely partition to soil and water. Its very low water solubility would cause it to associate with sediment and organic matter if released into aquatic systems.

Regulatory Compliance and Environmental Risk Management Frameworks

The management and regulation of industrial chemicals like this compound are governed by national and international frameworks designed to protect human health and the environment.

Adherence to International Chemical Regulations (e.g., REACH, TSCA)

This compound is subject to major international chemical regulations, indicating its use in global commerce.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, this compound is registered under REACH with the registration number 01-2120243387-53-0001 traquisa.com. This registration signifies that the manufacturer or importer has submitted a dossier of information on the chemical's properties and uses to the European Chemicals Agency (ECHA).

TSCA (Toxic Substances Control Act): In the United States, this compound is listed on the TSCA Chemical Substance Inventory, which is maintained by the Environmental Protection Agency (EPA). This listing allows the chemical to be manufactured, imported, and used in the U.S.

The compound is also listed on several other national chemical inventories, as detailed in the table below.

Regulatory Framework / InventoryJurisdictionStatus
REACHEuropean UnionRegistered (01-2120243387-53-0001) traquisa.com
TSCAUnited StatesListed traquisa.com
DSLCanadaListed traquisa.com
AICSAustraliaListed traquisa.com
IECSCChinaListed traquisa.com
KECISouth KoreaListed traquisa.com
TCSITaiwanListed traquisa.com

Future Research Directions and Unexplored Avenues

Advanced Synthesis and Biocatalysis

The shift towards greener and more efficient chemical production methods is a central theme in contemporary industrial chemistry. For butyl acetyl ricinoleate (B1264116), this translates to exploring biological systems for its synthesis and refining catalytic processes to enhance efficiency and reduce environmental impact.

The prospect of producing butyl acetyl ricinoleate through microbial fermentation presents a compelling alternative to conventional chemical synthesis. This approach leverages the metabolic machinery of microorganisms to convert renewable feedstocks into the target molecule. While the complete biosynthesis of this compound in a single microbial host has not yet been reported, existing research on the production of its precursors lays a strong foundation for future endeavors.

Metabolic engineering efforts have successfully established pathways for the production of ricinoleic acid in oleaginous yeasts such as Yarrowia lipolytica. Furthermore, the microbial production of various fatty acid alkyl esters is well-documented, with established pathways for the synthesis of butanol and the enzymatic esterification of fatty acids.

Future research could focus on the following key areas:

Pathway Integration: A significant challenge lies in the integration of the ricinoleic acid and butanol biosynthetic pathways into a single microbial chassis. This would involve the heterologous expression of genes encoding the necessary enzymes for both pathways and ensuring their efficient and coordinated function.

Enzyme Engineering: The final step in the biosynthesis would require an acetyltransferase capable of acetylating the hydroxyl group of the butyl ricinoleate intermediate. Enzyme engineering and screening efforts could identify or create an enzyme with high specificity and efficiency for this reaction.

Host Strain Optimization: The chosen microbial host would need to be optimized to tolerate and efficiently produce this compound. This could involve strategies to enhance precursor supply, improve product tolerance, and minimize the formation of competing byproducts.

A hypothetical engineered microbial pathway for this compound production is outlined below:

StepReactionKey Enzyme(s)Precursor(s)Product(s)
1Ricinoleic Acid BiosynthesisHydroxylaseOleic acidRicinoleic acid
2Butanol BiosynthesisThiolase, Dehydrogenases, etc.Acetyl-CoAButanol
3EsterificationLipase (B570770)/EsteraseRicinoleic acid, ButanolButyl ricinoleate
4AcetylationAcetyltransferaseButyl ricinoleate, Acetyl-CoAThis compound

Improving the efficiency and sustainability of the chemical synthesis of this compound is another critical research avenue. While traditional acid catalysis is effective, it often requires harsh reaction conditions and can lead to the formation of byproducts.

Enzymatic and Chemo-enzymatic Synthesis:

Lipases have emerged as promising biocatalysts for the esterification and acetylation steps in the synthesis of this compound. The use of immobilized lipases, in particular, offers several advantages, including catalyst reusability, milder reaction conditions, and higher product purity. Future research could focus on:

Screening for Novel Lipases: Identifying lipases with enhanced stability, activity, and specificity for the substrates involved.

Immobilization Techniques: Developing advanced immobilization strategies to improve the operational stability and reusability of lipases.

Heterogeneous Catalysis:

The development of solid acid catalysts presents another opportunity to enhance the synthesis of this compound. These catalysts can be easily separated from the reaction mixture, simplifying product purification and reducing waste. Research in this area could explore:

Novel Catalyst Materials: Investigating the use of materials such as zeolites, ion-exchange resins, and functionalized metal oxides as catalysts.

Catalyst Design: Tailoring the acidic properties and porous structure of these materials to maximize catalytic activity and selectivity.

Tailored Material Design and Performance Enhancement

The utility of this compound as a plasticizer and emollient is well-established. However, its unique chemical structure, featuring a long aliphatic chain, an ester group, and an acetylated hydroxyl group, suggests the potential for its use in more advanced material applications.

This compound's properties as a bio-based plasticizer make it a valuable component in various polymer systems, including polyvinyl chloride (PVC), rubber, and nitrocellulose. It imparts flexibility, softness, and resistance to weathering. researchgate.net Future research could explore its role in creating multi-functional materials with enhanced performance characteristics.

Potential research directions include:

Synergistic Blends: Investigating the synergistic effects of blending this compound with other additives, such as stabilizers, lubricants, and other plasticizers, to create polymer composites with a tailored balance of properties. For example, its combination with epoxidized soybean oil can improve light and heat stability. researchgate.net

Bio-based Composites: Exploring the use of this compound in composites with other bio-based polymers and fillers to develop fully sustainable materials with a reduced environmental footprint.

Functional Coatings and Inks: Leveraging its good wetting properties to develop functional coatings and inks with specific properties, such as enhanced adhesion, controlled release of active agents, or improved printability. researchgate.net

Smart polymers, or stimuli-responsive polymers, are materials that undergo a significant change in their properties in response to external stimuli such as temperature, pH, light, or electric fields. While there is currently limited direct research on the use of this compound in smart polymer composites, its role as a plasticizer suggests a potential avenue for future exploration.

Plasticizers can influence the mobility of polymer chains and, consequently, the responsiveness of a smart polymer system. Future research could investigate:

Tuning Stimuli-Responsive Behavior: How the incorporation of this compound affects the transition temperatures or pH sensitivity of known smart polymer systems. Its presence could potentially lower the energy required to trigger a response.

Plasticizing Shape-Memory Polymers: The potential for this compound to act as a plasticizer in shape-memory polymers, potentially influencing their recovery temperature and mechanical properties in their temporary and permanent shapes.

Self-Healing Materials: The role of this compound in facilitating the self-healing process in certain polymer systems by enhancing chain mobility and promoting the re-entanglement of polymer chains at a damage site.

In-depth Biological and Toxicological Mechanisms

A comprehensive understanding of the biological and toxicological mechanisms of this compound is crucial for ensuring its safe use in consumer products and for exploring potential biomedical applications. While ricinoleic acid, its precursor, has been studied, detailed mechanistic data on the acetylated butyl ester is less available.

Future research should aim to elucidate:

Metabolic Fate and Toxicokinetics: How this compound is absorbed, distributed, metabolized, and excreted by the body. Understanding its metabolic pathways is essential for assessing its potential for bioaccumulation and long-term toxicity.

Cellular and Molecular Mechanisms of Toxicity: Investigating the specific cellular and molecular targets of this compound and its metabolites. This could involve studies on its effects on cell viability, oxidative stress, inflammation, and endocrine disruption. While some studies have explored the toxic effects of related plasticizers like benzyl (B1604629) butyl phthalate (B1215562), which can induce reactive oxygen species generation and apoptosis in germ cells, similar in-depth studies on this compound are needed. nih.gov

Dermal Penetration and Sensitization: Given its use in cosmetics, a more thorough investigation of its dermal penetration profile and its potential to cause skin sensitization in different populations is warranted. Although ricinoleic acid has shown a low sensitization potential in the general population, some studies suggest a higher rate in individuals with pre-existing dermatoses. nih.gov

A summary of key toxicological parameters for related compounds that could guide future research on this compound is provided below:

CompoundKey Toxicological FindingsReference
Ricinoleic AcidMembrane-disruptive effects, potential for dermal sensitization in susceptible individuals. nih.gov nih.gov
Castor OilLow acute and subchronic toxicity. nih.gov nih.gov
Benzyl Butyl PhthalateCan induce apoptosis and autophagy in male germ cells. nih.gov Affects lipid metabolism. mdpi.com nih.govmdpi.com
Ethyl RicinoleateLow acute oral toxicity in rats. cir-safety.org cir-safety.org

By systematically addressing these future research directions, the scientific community can unlock the full potential of this compound as a sustainable and high-performance chemical, while ensuring its safe and responsible application across a range of industries.

Detailed Molecular-Level Interactions with Biomolecules

A significant gap in the current knowledge base is the detailed understanding of how this compound interacts with biomolecules at a molecular level. While it is used in cosmetic formulations and materials that come into contact with humans, the specific interactions with proteins, lipids, and nucleic acids have not been extensively elucidated. Future research should focus on:

Protein Binding: Investigating the binding affinity and potential conformational changes induced in key proteins upon interaction with this compound. Molecular docking and dynamics simulations could predict binding sites and energies, which can then be validated through spectroscopic methods. researchgate.net Understanding these interactions is crucial, as they can influence protein function.

Cell Membrane Interactions: Studying how this molecule partitions into and interacts with lipid bilayers. Research on similar plasticizers suggests that such interactions can alter membrane fluidity and permeability, which are vital for cellular function.

Enzymatic Degradation: Identifying specific enzymes capable of metabolizing this compound and characterizing the resulting metabolites. This is essential for understanding its biocompatibility and persistence in biological systems.

A deeper understanding of these molecular-level interactions is highly desirable as it would facilitate the development and optimization of improved plasticizers for different polymer systems. acs.org Spectroscopic studies using FT-IR and NMR, along with density functional theory calculations, could provide in-depth insights into these mechanisms. nih.govacs.org

Table 1: Proposed Research Areas for Molecular-Level Interactions

Research Area Key Questions to Address Potential Methodologies
Protein Interaction Does it bind to key skin proteins (e.g., keratin, collagen)? What is the binding affinity? Does it alter protein structure or function? Molecular Docking, Molecular Dynamics, Circular Dichroism, Isothermal Titration Calorimetry
Cell Membrane Effects How does it partition into lipid bilayers? Does it affect membrane fluidity, permeability, or integrity? Differential Scanning Calorimetry, Fluorescence Spectroscopy, Neutron Scattering

| Metabolic Pathways | What are the primary metabolic pathways in relevant biological systems? What are the resulting metabolites and their biological activity? | In vitro metabolism studies (e.g., using liver microsomes), Mass Spectrometry, Metabolomics |

Long-term Safety and Chronic Exposure Studies

Most available safety data for ricinoleate esters are based on acute or short-term studies. nih.gov There is a notable lack of comprehensive long-term toxicological data for this compound. Chronic exposure studies are necessary to fully assess its safety profile, especially given its use in consumer products. Future research priorities should include:

Repeated Dose Toxicity: Conducting studies over extended periods (e.g., 90-day or longer) to identify potential cumulative effects or target organ toxicity that may not be apparent in short-term studies. While studies on analogous compounds like castor oil have been conducted, specific data on this compound is needed. amazonaws.com

Carcinogenicity and Genotoxicity: Performing comprehensive assays to determine any potential for carcinogenicity or genotoxicity. Although some ricinoleates have been found to be non-genotoxic, specific long-term studies on this compound are warranted. nih.gov

Developmental and Reproductive Toxicity: Investigating the potential effects of chronic exposure on reproductive health and developmental processes across multiple generations.

Limited evidence for related compounds suggests that long-term occupational exposure may produce cumulative health effects, highlighting the need for such investigations. scbt.com

Sustainable Life Cycle Assessment

As industries move towards more sustainable and bio-based materials, a thorough evaluation of the environmental impact of this compound across its entire life cycle is imperative.

Cradle-to-Grave Environmental Footprint Analysis

A comprehensive cradle-to-grave Life Cycle Assessment (LCA) is essential to quantify the complete environmental footprint of this compound. ecochain.com This analysis tracks impacts from raw material extraction to the product's end-of-life. ecochain.comwhiterose.ac.uk The LCA should encompass all stages:

Cradle (Raw Material Extraction): This stage involves the cultivation of castor beans (Ricinus communis). Key metrics include land use, water consumption, fertilizer and pesticide use, and the carbon footprint associated with farming. researchgate.netcabidigitallibrary.orgresearchgate.net

Manufacturing & Processing: This includes the energy and chemical inputs for extracting castor oil, followed by the esterification and acetylation processes to synthesize this compound. Emissions and waste generated during manufacturing must be quantified.

Transportation: This stage assesses the environmental impact of transporting raw materials to processing facilities and distributing the final product to consumers.

Usage: The use phase is often complex to model but is crucial for products where performance affects energy consumption or other environmental factors. For a plasticizer, this could relate to the longevity it imparts to the final product.

Grave (Waste Disposal): This final stage evaluates the environmental impacts of disposal methods such as landfilling, incineration, or recycling. The biodegradability of this compound is a critical factor in its end-of-life assessment.

Table 2: Key Impact Categories for a Cradle-to-Grave LCA of this compound

Life Cycle Stage Key Environmental Metrics and Impact Categories
Cradle (Cultivation) Land Use Change, Water Footprint, Eutrophication Potential, Ecotoxicity
Manufacturing Global Warming Potential (kg CO2-eq), Fossil Energy Consumption, Chemical Waste Generation
Transportation Greenhouse Gas Emissions (from fuel combustion)
Use Phase Contribution to product longevity, potential for leaching

| Grave (End-of-Life) | Biodegradation rate, Methane emissions (in landfill), Energy recovery potential (incineration) |

Integration into Circular Economy Strategies

This compound, being derived from a renewable resource, is well-positioned for integration into circular economy models. nih.gov Future research should explore strategies to maximize its circularity:

Biodegradability and Composting: Detailed studies are needed to determine the rate and extent of its biodegradation under various industrial and home composting conditions. This data is vital for validating its suitability for compostable plastics and packaging.

Recyclability: Investigating the effects of this compound on the recyclability of polymers like PVC and nitrocellulose. It is important to understand if its presence hinders or aids the mechanical and chemical recycling processes.

By focusing on these areas, this compound can be more effectively incorporated into a closed-loop system, reducing waste and reliance on finite fossil resources. nih.gov

Computational Chemistry and Materials Informatics

The use of computational tools can accelerate the understanding and optimization of this compound's properties and applications, reducing the need for extensive and costly experimental work. researchgate.netresearchgate.net

Predictive Modeling of this compound Properties and Interactions

Computational chemistry and materials informatics offer powerful methodologies for predicting the behavior of this compound. Molecular dynamics (MD) simulations, for example, can reveal detailed plasticization mechanisms. acs.org Future work should leverage these tools for:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models can establish mathematical relationships between the molecular structure of this compound and its key physical properties (e.g., viscosity, boiling point, solubility). mdpi.com This can help in predicting the performance of other similar ricinoleate esters.

Polymer-Plasticizer Interaction Modeling: Using molecular dynamics simulations to model the interaction between this compound and various polymers. researchgate.net These simulations can predict compatibility, plasticizing efficiency (e.g., reduction in glass transition temperature), and migration potential, which are critical for designing durable and safe plasticized materials. acs.org

Toxicity and Bioavailability Prediction: Employing predictive models to estimate toxicological endpoints and bioavailability. By comparing its molecular descriptors to those of compounds with known toxicity profiles, potential hazards can be identified early in the research process, guiding safer material design.

Table 3: Application of Computational Modeling in this compound Research

Modeling Technique Research Objective Predicted Outputs
QSPR Predict physical and chemical properties Viscosity, Glass Transition Temperature (Tg), Boiling Point, Solubility Parameters
Molecular Dynamics (MD) Understand polymer-plasticizer interactions and plasticizing efficiency Flory-Huggins interaction parameter, Diffusion coefficient (migration rate), Mechanical properties (Young's Modulus) researchgate.net

| Predictive Toxicology | Screen for potential adverse biological effects | Potential for skin sensitization, aquatic toxicity, metabolic pathways |

High-throughput Screening for New Applications

High-throughput screening (HTS) represents a significant and largely unexplored avenue for discovering novel applications for this compound. This automated, rapid testing methodology allows for the screening of vast libraries of compounds against a multitude of biological or material science targets. researchgate.netpharmafeatures.com The unique chemical structure of this compound, a derivative of ricinoleic acid, suggests a broad potential for new functionalities that could be systematically uncovered through HTS techniques. girnarindustries.comcastoroil.inambujasolvex.com

The versatility of ricinoleic acid itself, with its hydroxyl group, double bond, and carboxylic acid functionality, allows for the creation of numerous derivatives with diverse properties. jst.go.jpmdpi.com These derivatives have found use in cosmetics, plastics, coatings, and even as potential precursors for biodegradable polymers and drug delivery systems. castoroil.injst.go.jp this compound, as one such derivative, already has established applications as a plasticizer and emollient. traquisa.com However, its broader bioactivity and material compatibility remain fertile ground for investigation.

Future research efforts could employ HTS to explore new applications in several key areas:

Biomedical and Pharmaceutical Applications: HTS can be used to screen this compound against various biological targets, such as enzymes, receptors, or whole cells, to identify potential therapeutic activities. researchgate.netnih.gov Given that ricinoleic acid exhibits anti-inflammatory and antimicrobial properties, HTS could rapidly assess this compound and similar ester derivatives for analogous or novel bioactivities. girnarindustries.commdpi.com For example, assays could be designed to screen for inhibitors of microbial growth, modulators of inflammatory pathways, or agents that affect cell proliferation. The use of automated robotics and sensitive detectors in modern HTS platforms allows for the screening of up to 100,000 compounds per assay, making it a highly efficient method for initial discovery. pharmafeatures.com

Advanced Materials and Polymer Science: The properties of this compound as a plasticizer could be expanded upon by using HTS to test its compatibility and performance-enhancing effects in a wide range of polymer formulations. traquisa.com Automated systems can prepare and test numerous small-scale blends to screen for desired properties like improved flexibility at low temperatures, enhanced durability, or specific surface characteristics. This approach accelerates the discovery of new applications in areas such as biodegradable plastics, advanced coatings, and specialized adhesives.

Cosmeceuticals and Personal Care: Building on its current use as an emollient, HTS can be utilized to discover new functionalities in cosmetic science. traquisa.com For instance, cell-based assays could screen for effects on skin cells, such as the promotion of collagen synthesis or the inhibition of melanin production. High-content screening, a type of HTS that uses automated microscopy and image analysis, could visualize the effects of this compound on cellular morphology, providing deeper insights into its potential as an active ingredient in skincare formulations. irbm.com

The successful application of HTS to this compound would involve the creation of diverse screening libraries and the development of specific, sensitive assays. By systematically and rapidly evaluating this compound across a wide array of potential targets, high-throughput screening holds the key to unlocking its full potential and identifying innovative applications beyond its current uses.

Q & A

Q. How can researchers optimize the synthesis of butyl acetyl ricinoleate to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., molar ratios of ricinoleic acid, acetylating agents, and butanol), catalysts (e.g., sulfuric acid or enzymatic lipases), and purification techniques (e.g., vacuum distillation or column chromatography). Characterization via 1^1H/13^13C NMR and FT-IR confirms esterification success, while GC-MS or HPLC quantifies purity. Detailed protocols should align with reproducibility standards, including reagent purity thresholds and reaction temperature controls .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (210–240 nm) or GC-MS with derivatization (e.g., silylation) can separate and quantify the compound. NMR spectroscopy (1^1H and 13^13C) identifies functional groups, while differential scanning calorimetry (DSC) assesses thermal stability. For emulsions, dynamic light scattering (DLS) evaluates particle size distribution. Cross-validate results with certified reference materials when available .

Q. What are the best practices for evaluating the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing samples to controlled temperature (e.g., 40°C), humidity (75% RH), and light (UV/visible radiation). Monitor degradation via periodic HPLC analysis for hydrolysis byproducts (e.g., ricinoleic acid). Use Arrhenius modeling to predict shelf life. Include inert atmosphere (N2_2) controls to isolate oxidation effects .

Advanced Research Questions

Q. How can conflicting data on the physicochemical properties of this compound (e.g., solubility, viscosity) be resolved?

  • Methodological Answer : Perform systematic meta-analyses of existing literature to identify variables causing discrepancies (e.g., solvent polarity, temperature). Replicate experiments under standardized conditions (e.g., ASTM methods) and validate using orthogonal techniques (e.g., capillary viscometry vs. rheometry). Publish negative results to clarify boundary conditions .

Q. What in vitro models are suitable for studying the dermatological mechanisms of this compound as an emollient?

  • Methodological Answer : Use 3D reconstructed human epidermis (RHE) models to assess moisturization efficacy via transepidermal water loss (TEWL) measurements. Combine with gene expression profiling (qPCR or RNA-seq) to evaluate lipid synthesis pathways (e.g., upregulation of filaggrin or ceramide synthase). Compare results to benchmark emollients like squalane .

Q. How can computational chemistry predict the interaction of this compound with biological membranes?

  • Methodological Answer : Employ molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer penetration. Calculate free-energy profiles (umbrella sampling) to quantify binding affinity. Validate predictions with experimental techniques like Langmuir monolayer studies or fluorescence anisotropy .

Q. What literature gaps exist regarding the non-cosmetic applications of this compound (e.g., drug delivery, biodegradable polymers)?

  • Methodological Answer : Conduct systematic reviews using databases (SciFinder, PubMed) with keywords like "this compound + drug carrier" or "biopolymer plasticizer." Prioritize patents and peer-reviewed articles post-2010. Experimental gaps may include cytotoxicity in non-dermal cell lines or compatibility with poly(lactic acid) (PLA) matrices .

Methodological Guidelines for Data Contradiction Analysis

  • Cross-Validation : Replicate conflicting studies using identical materials and protocols. Example: If solubility values vary, verify solvent purity and equilibration time .
  • Statistical Robustness : Apply multivariate analysis (ANOVA with Tukey’s HSD) to isolate variables (e.g., pH, temperature) causing discrepancies in viscosity measurements .
  • Ethical Reporting : Disclose limitations (e.g., batch-to-batch variability in commercial ricinoleic acid sources) to contextualize contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.